5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Description
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound characterized by a central 1,3-diazinane-2,4,6-trione (pyrimidinetrione) core. Key structural features include:
- Substituents: A 2,4-dimethoxyphenylmethylidene group at the C5 position and two phenyl groups at the N1 and N3 positions.
- Molecular formula: C₃₁H₂₄N₂O₅ (molecular weight: 456.49 g/mol) .
- Synthesis: Typically prepared via condensation reactions between 5-arylbarbituric acid derivatives and substituted enynes or aldehydes under Rh(III) or acid catalysis, achieving yields >90% in optimized conditions .
Properties
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-31-20-14-13-17(22(16-20)32-2)15-21-23(28)26(18-9-5-3-6-10-18)25(30)27(24(21)29)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHQHZCYNXEDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione (C25H20N2O5) is a complex organic compound belonging to the diazinane-trione class. This compound is characterized by a unique molecular structure that includes two nitrogen atoms, five oxygen atoms, and a significant carbon and hydrogen backbone. Its structural features include a diazinane core with two phenyl groups and a dimethoxy-substituted benzylidene moiety, contributing to its potential biological activity.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties . These compounds may interact with specific cellular pathways involved in cancer progression. For instance:
- Mechanism of Action : The presence of the dimethoxyphenyl group may enhance interactions with biological targets such as enzymes or receptors implicated in cancer cell proliferation and survival.
- Case Studies : Research has indicated that related diazinane derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been noted for its anti-inflammatory properties :
- Studies : Research indicates that similar diazinane derivatives can inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2), suggesting a potential therapeutic role in inflammatory diseases.
- Biological Pathways : The compound's ability to modulate signaling pathways related to inflammation could be crucial for developing anti-inflammatory drugs.
Antimicrobial Activity
There is also emerging evidence of the antimicrobial activity of this compound:
- Mechanism : The interaction of the compound with microbial membranes may disrupt cellular functions.
- Research Findings : Studies have shown that structurally similar compounds can exhibit activity against various bacterial strains and fungi.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-1-phenyl-1,3-diazinane-2,4,6-trione | C11H10N2O3 | Simpler structure; fewer substituents |
| 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2 | C25H20N2O5 | Similar structure but different methoxy positions |
| 5-(3-Methylphenyl)-1-(4-methoxyphenyl)diazinane | C24H22N2O3 | Contains different phenyl substitutions |
This table highlights the distinct arrangement of methoxy groups and diazinane core structures that may confer unique pharmacological properties compared to other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 5-arylidene-1,3-diazinane-2,4,6-triones. Below is a systematic comparison with structurally analogous derivatives:
Key Observations:
Substituent Effects on Reactivity and Properties: Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance stability and planarity via resonance effects, as seen in the 2,4-dimethoxy and 3,4-dimethoxy derivatives . Heteroaromatic Substituents (e.g., furan): Reduce symmetry but enable π-π stacking interactions, as observed in the furan-2-ylmethylidene derivative .
Synthetic Yields :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of 1,3-diphenyl-1,3-diazinane-2,4,6-trione with 2,4-dimethoxybenzaldehyde derivatives under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis. Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect reaction kinetics and yield. For instance, ethanol at reflux (78°C) typically achieves yields of 65–75%, while DMF at 120°C may improve yields but require rigorous purification. Post-synthesis, recrystallization from ethanol/dichloromethane (1:2 v/v) enhances purity. Monitoring via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry (bond lengths, angles) and intermolecular interactions (e.g., π-π stacking at 3.6 Å). Triclinic lattice parameters (a = 7.3086 Å, b = 8.4033 Å, α = 82.57°) confirm packing efficiency .
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–3.9 ppm). 13C NMR confirms carbonyl resonances (δ 165–170 ppm).
- Elemental Analysis (CHNS) : Validates empirical formula (C21H18N2O5) with <0.3% deviation .
Advanced Research Questions
Q. How can computational chemistry tools be leveraged to predict and optimize the synthesis pathways for this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Density functional theory (DFT) calculates transition-state energies (e.g., B3LYP/6-31G*) to identify rate-limiting steps.
- AI-Driven Simulations : Platforms like COMSOL Multiphysics integrate machine learning to optimize solvent selection and reaction time. For example, virtual screening of 20 solvents predicts ethanol as optimal (95% confidence) .
- Reaction Path Search : ICReDD’s computational workflows use quantum mechanics/molecular mechanics (QM/MM) to narrow experimental conditions, reducing trial iterations by 40% .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity studies?
- Methodological Answer :
- Multi-Technique Validation : Cross-correlate DFT-predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from UV-Vis monitoring).
- Factorial Design : Apply 2³ factorial experiments to isolate variables (e.g., pH, temperature, catalyst loading). For instance, ANOVA identifies temperature as the dominant factor (p < 0.05) in nitro-group substitution .
- Software-Assisted Alignment : Tools like APEX2 (Bruker) refine XRD data to reconcile crystallographic symmetry with computational models .
Q. How do π-π interactions in the crystal lattice influence the compound’s physicochemical properties, and what analytical methods quantify these effects?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% C···C π-π interactions) and correlates with solubility. Reduced solubility in hexane (0.2 mg/mL) vs. DCM (15 mg/mL) aligns with stacking density .
- Thermal Analysis : DSC reveals melting points (mp = 210–215°C) influenced by stacking stability. TGA shows 5% mass loss at 250°C, indicating high thermal resilience .
Q. What factorial design approaches are recommended for systematically studying the effects of substituent variations on this compound’s bioactivity?
- Methodological Answer :
- Response Surface Methodology (RSM) : Design a central composite model to optimize substituent electronic effects (Hammett σ) vs. bioactivity (e.g., IC50 in enzyme inhibition).
- Case Study : Varying methoxy positions (2,4 vs. 3,4) and analyzing cytotoxicity via MTT assays identifies 2,4-substitution as optimal (p < 0.01) .
Q. Which advanced separation techniques address challenges in isolating stereoisomers or polymorphs of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
